1-tert-butyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
“1-tert-butyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is related to the pyrazole class of compounds, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-1H-pyrazole-5-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a tert-butyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
“1-tert-butyl-1H-pyrazole-5-carbaldehyde” has a molecular weight of 152.19 g/mol . It has a topological polar surface area of 34.9 Ų and a XLogP3-AA value of 0.9 . The compound is covalently bonded and has a complexity of 151 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmacologically active molecules. Its pyrazole ring is a common motif in drugs that exhibit anti-inflammatory, analgesic, and antipyretic properties .
Material Science
The tert-butyl group attached to the pyrazole ring can influence the physical properties of materials. Researchers utilize this compound in the design and synthesis of new materials with potential applications in electronics and photonics .
Future Directions
The future directions for the study and application of “1-tert-butyl-1H-pyrazole-5-carbaldehyde” and related compounds could include further investigation into their synthesis, reactions, and potential uses. Pyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds such as 1-tert-butyl-3- (4-chloro-phenyl)-1h-pyrazolo [3,4-d]pyrimidin-4-ylamine have been shown to interact with tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck .
Mode of Action
For instance, the tert-butyl group in chemical transformations has been shown to exhibit unique reactivity patterns .
Biochemical Pathways
Related compounds have been shown to influence oxidative stress response pathways in fungi . Additionally, the tert-butyl group has been implicated in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
2-tert-butylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSFOWYPJWBRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718983 |
Source
|
Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1204355-58-7 |
Source
|
Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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